
3-Butoxy-4-methoxycinnamohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-4-methoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on the cinnamic acid backbone, along with a hydroxamic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-methoxycinnamohydroxamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-butoxy-4-methoxycinnamic acid and hydroxylamine hydrochloride.
Esterification: The carboxylic acid group of 3-butoxy-4-methoxycinnamic acid is first esterified using an alcohol, typically methanol, in the presence of a strong acid catalyst like sulfuric acid.
Hydroxylamine Reaction: The ester is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxamic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butoxy-4-methoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted hydroxamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-4-methoxycinnamohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metalloproteinases, such as cancer and arthritis.
Industry: It may be used in the development of new materials, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Butoxy-4-methoxycinnamohydroxamic acid primarily involves its interaction with metal ions. The hydroxamic acid group can chelate metal ions, inhibiting the activity of metalloproteinases. This inhibition occurs through the formation of a stable complex between the hydroxamic acid and the metal ion, preventing the enzyme from catalyzing its substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butoxy-4-methoxycinnamic acid: Lacks the hydroxamic acid group, making it less effective in metal ion chelation.
4-Hydroxy-3-methoxycinnamic acid: Similar structure but with a hydroxyl group instead of a butoxy group, affecting its solubility and reactivity.
3-Butoxy-4-nitrocinnamic acid: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
3-Butoxy-4-methoxycinnamohydroxamic acid is unique due to the presence of both butoxy and methoxy groups on the cinnamic acid backbone, along with the hydroxamic acid functional group. This combination of structural features imparts distinct chemical properties, such as enhanced solubility, reactivity, and the ability to chelate metal ions effectively.
Eigenschaften
CAS-Nummer |
26228-16-0 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
(E)-3-(3-butoxy-4-methoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H19NO4/c1-3-4-9-19-13-10-11(5-7-12(13)18-2)6-8-14(16)15-17/h5-8,10,17H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |
InChI-Schlüssel |
DDMYBPQSJMNVFE-SOFGYWHQSA-N |
Isomerische SMILES |
CCCCOC1=C(C=CC(=C1)/C=C/C(=O)NO)OC |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)C=CC(=O)NO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
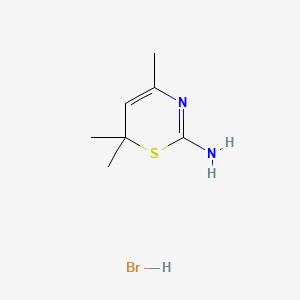

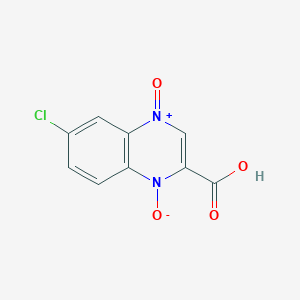


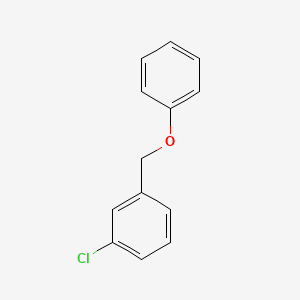
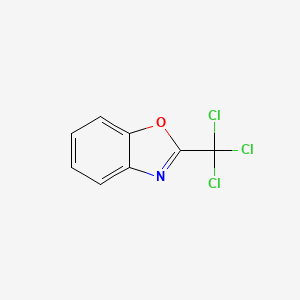

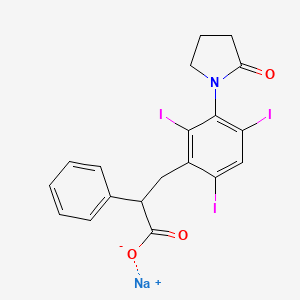
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
